molecular formula C14H10Cl2O B8590587 1-(2-Chlorophenyl)-2-(4-chlorophenyl)ethanone CAS No. 7504-29-2

1-(2-Chlorophenyl)-2-(4-chlorophenyl)ethanone

Cat. No. B8590587
M. Wt: 265.1 g/mol
InChI Key: HTDREFHTYBJGPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07271266B2

Procedure details

To a dried three-neck round bottom flask fitted with a condenser and addition funnel was added magnesium (2.217 g, 91.2 mmol) and anhydrous ether (60 mL). A solution of 4-chlorobenzyl bromide (18.74 g, 91.2 mmol) in ether (100 mL) was added dropwise via the addition funnel at room temperature. After the addition, the reaction mixture was heated at 34° C. for 1 hour. The reaction mixture was allowed to cool to room temperature. One half of the volume of the ether solution was then added to another dried flask charged with a solution of 2-chlorobenzonitrile (5.228 g, 38.0 mmol) in ether (70 mL). The resulting reaction mixture was stirred at 34° C. for 3 hours. The reaction was cooled to room temperature and quenched slowly with 2 M aq. HCl. The solution was diluted with ethyl acetate, and the organic portion was washed with 2N aq. HCl, water, dried (Na2SO4), filtered, and concentrated in vacuo. The crude product was purified by flash chromatography (silica gel) eluting with 7% ethyl acetate/hexane) to afford product.
Quantity
2.217 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
18.74 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
5.228 g
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Mg].[Cl:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7]Br)=[CH:5][CH:4]=1.[Cl:11][C:12]1[CH:19]=[CH:18][CH:17]=[CH:16][C:13]=1[C:14]#N.CC[O:22]CC>>[Cl:11][C:12]1[CH:19]=[CH:18][CH:17]=[CH:16][C:13]=1[C:14](=[O:22])[CH2:7][C:6]1[CH:9]=[CH:10][C:3]([Cl:2])=[CH:4][CH:5]=1

Inputs

Step One
Name
Quantity
2.217 g
Type
reactant
Smiles
[Mg]
Name
Quantity
60 mL
Type
reactant
Smiles
CCOCC
Step Two
Name
Quantity
18.74 g
Type
reactant
Smiles
ClC1=CC=C(CBr)C=C1
Name
Quantity
100 mL
Type
reactant
Smiles
CCOCC
Step Three
Name
Quantity
5.228 g
Type
reactant
Smiles
ClC1=C(C#N)C=CC=C1
Name
Quantity
70 mL
Type
reactant
Smiles
CCOCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
34 °C
Stirring
Type
CUSTOM
Details
was stirred at 34° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a dried three-neck round bottom flask fitted with a condenser and addition funnel
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
quenched slowly with 2 M aq. HCl
ADDITION
Type
ADDITION
Details
The solution was diluted with ethyl acetate
WASH
Type
WASH
Details
the organic portion was washed with 2N aq. HCl, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography (silica gel)
WASH
Type
WASH
Details
eluting with 7% ethyl acetate/hexane)
CUSTOM
Type
CUSTOM
Details
to afford product

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
ClC1=C(C=CC=C1)C(CC1=CC=C(C=C1)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.